molecular formula C12H17ClN2 B14207155 (2-Chloro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine CAS No. 823189-84-0

(2-Chloro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine

Cat. No.: B14207155
CAS No.: 823189-84-0
M. Wt: 224.73 g/mol
InChI Key: QHRZURSJSWARFK-UHFFFAOYSA-N
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Description

(2-Chloro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine is an organic compound that features a chlorinated phenyl group attached to a pyrrolidine ring via an ethylamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine typically involves the reaction of 2-chlorobenzaldehyde with pyrrolidine and ethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and conditions as those used in laboratory synthesis. The process may be optimized for yield and purity, with additional steps for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

(2-Chloro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Chloro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine involves its interaction with specific molecular targets, such as voltage-gated sodium channels and calcium channels. These interactions can modulate neuronal activity and produce therapeutic effects, such as anticonvulsant and analgesic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorinated phenyl group, pyrrolidine ring, and ethylamine linker makes it a versatile compound for various applications .

Properties

CAS No.

823189-84-0

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

2-chloro-N-(2-pyrrolidin-1-ylethyl)aniline

InChI

InChI=1S/C12H17ClN2/c13-11-5-1-2-6-12(11)14-7-10-15-8-3-4-9-15/h1-2,5-6,14H,3-4,7-10H2

InChI Key

QHRZURSJSWARFK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNC2=CC=CC=C2Cl

Origin of Product

United States

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